REACTION_CXSMILES
|
[CH2:1](Cl)[CH:2]1[O:6][CH2:5][CH2:4][CH2:3]1.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[I-].[K+]>Cl>[C:9]1([NH:8][CH2:1][CH:2]2[CH2:3][CH2:4][CH2:5][O:6]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C1CCCO1)Cl
|
Name
|
|
Quantity
|
2.09 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
the solution was washed several times with isopropyl ether
|
Type
|
EXTRACTION
|
Details
|
The product was extracted three times into isopropyl ether
|
Type
|
WASH
|
Details
|
washed twice with water and once with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to a liquid that
|
Type
|
ADDITION
|
Details
|
was added to water (3L)
|
Type
|
EXTRACTION
|
Details
|
extracted into three portions of isopropyl ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed twice with water and once with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure to a liquid (91.4 g)
|
Type
|
DISSOLUTION
|
Details
|
A 6.0 g portion was dissolved in isopropanol
|
Type
|
ADDITION
|
Details
|
a solution of oxalic acid (3.1 g) in isopropanol was added
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with isopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NCC1OCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 4.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |